![molecular formula C16H13FN2O3 B3017145 3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 921890-33-7](/img/structure/B3017145.png)

3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

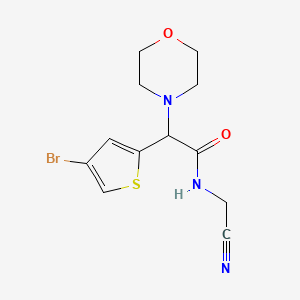

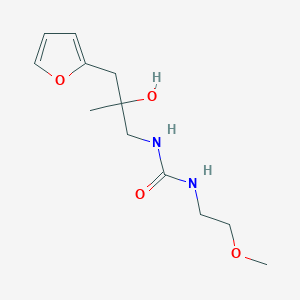

The compound 3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a structurally complex molecule that incorporates several pharmacophoric elements which are significant in medicinal chemistry. The presence of a fluorine atom and the oxazepine ring system are particularly noteworthy as they are commonly found in compounds with biological activity.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines has been developed to afford cyclic amines with chiral tetrasubstituted C–F stereocenters . This reaction, catalyzed by a bifunctional Cinchona alkaloid-derived thiourea catalyst, achieved excellent yields and selectivities, suggesting a potential pathway for the synthesis of similar compounds .

Molecular Structure Analysis

Structural investigations of related compounds, such as N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide, have highlighted the importance of hydrogen bonding in determining the crystal packing and stability of these molecules . Such analyses are crucial for understanding the molecular structure and potential interactions of this compound.

Chemical Reactions Analysis

The chemical reactivity of similar fluorinated benzamides has been studied, with reactions such as the microwave-assisted Fries rearrangement being employed to synthesize related compounds . These studies provide insights into the types of chemical transformations that the compound may undergo, which is essential for its further functionalization and application in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by their molecular structure. For example, the introduction of a fluorine atom can significantly affect the acidity, lipophilicity, and metabolic stability of these compounds . The synthesis and anticancer activities of various substituted-fluoro-benzamides have been reported, indicating that these compounds can exhibit significant biological activity, which may also be expected for this compound .

Applications De Recherche Scientifique

Organocatalytic Asymmetric Synthesis

Organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines has been developed, showing the importance of fluorine-containing compounds and oxazepine scaffolds in medicinal chemistry. This method affords cyclic amines with chiral C–F stereocenters, demonstrating high yields and enantioselectivity, which is crucial for pharmaceutical applications (Li, Lin, & Du, 2019).

Antitumor Activity

Fluorinated 2-(4-aminophenyl)benzothiazoles, synthesized through modifications of Jacobsen cyclization, showed potent cytotoxicity in vitro against certain human breast cell lines, highlighting the potential of fluorinated compounds in cancer therapy (Hutchinson et al., 2001).

Synthesis and Structural Characterization

The synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives, including various substituted fluorobenzoic acids, emphasizes the role of fluorine atoms in modifying the biological activity of compounds. These derivatives exhibited cytotoxic effects on specific breast cancer cell lines, indicating their potential in drug development (Kelly et al., 2007).

Heterocyclic Synthesis through Nucleophilic Substitution

The synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones using novel β,β-difluoroenamides showcases the unique electrophilic reactivity conferred by fluorine atoms. This work underlines the significance of fluorinated compounds in developing new heterocyclic structures (Meiresonne et al., 2015).

Antifungal Activity

Novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives have been found to possess significant antifungal activities. This research illustrates the potential of fluorine-containing compounds in addressing fungal infections and contributing to the development of new antifungal agents (Xu et al., 2007).

Mécanisme D'action

Mode of Action

Similar compounds have been known to inhibit certain enzymes or interact with specific receptors, leading to changes in cellular processes .

Pharmacokinetics

Similar compounds have been reported to have good absorption, distribution, metabolism, and excretion (adme), low propensity for p-glycoprotein 1-mediated efflux, and good passive permeability .

Result of Action

Similar compounds have been known to cause changes in cellular processes, leading to various biological effects .

Action Environment

Similar compounds have been reported to be relatively stable and their potential to leach to groundwater is low .

Propriétés

IUPAC Name |

3-fluoro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3/c17-11-3-1-2-10(8-11)15(20)19-12-4-5-14-13(9-12)16(21)18-6-7-22-14/h1-5,8-9H,6-7H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDURGFNOLFYLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017068.png)

![{4-[6-chloro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]phenyl}dimethylamine](/img/structure/B3017069.png)

![4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3017072.png)

![N-cyclohexyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017075.png)

![4-((1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B3017079.png)

![Methyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3017081.png)